tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
CAS No.:
Cat. No.: VC15930004
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O3 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-13(9-15)5-4-10(8-14)17-13/h10H,4-9,14H2,1-3H3 |
| Standard InChI Key | SQCURXUHCSFQMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CN |
Introduction
Tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, with the CAS number 1823856-70-7, is a complex organic compound featuring a spiro ring structure. This compound is primarily used in laboratory settings for research purposes. Despite its discontinuation by some suppliers, it remains an interesting molecule due to its unique chemical structure and potential applications in organic synthesis.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1823856-70-7 |
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| Purity | ≥98% |
| InChI Key | SQCURXUHCSFQMX-UHFFFAOYNA-N |
Synthesis and Applications
While specific synthesis details for this compound are not widely documented, it is generally synthesized through complex organic reactions involving spiro ring formation. The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules, potentially useful in pharmaceutical or chemical research.
Safety and Handling
Handling this compound requires caution due to its chemical properties. It is classified as a hazardous substance, with specific handling and storage guidelines. The compound should be stored in a cool, dry place, and handling should follow standard laboratory safety protocols.
Hazard Information
-
Hazard Statements: Specific hazard statements are not detailed, but it is considered hazardous.
-
Precautionary Statements: Follow standard laboratory safety procedures.
-
Storage Conditions: Store in a cool, dry place.
Availability and Discontinuation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume